Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimido[1,2-b]indazole core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimido[1,2-b]indazole core, followed by the introduction of the piperidin-4-yl group and the acetyl moiety. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimido[1,2-b]indazole: Shares the same core structure but lacks the piperidin-4-yl and acetyl groups.
Piperidin-4-yl acetate derivatives: Compounds with similar piperidine and acetate moieties but different core structures.
Uniqueness
Methyl {1-[(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl}acetate is unique due to its specific combination of functional groups and core structure. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
methyl 2-[1-[2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C22H26N4O3/c1-14-18(13-20(27)25-10-8-16(9-11-25)12-21(28)29-3)15(2)26-22(23-14)17-6-4-5-7-19(17)24-26/h4-7,16H,8-13H2,1-3H3 |
InChI Key |
RMQDKJKRUOFWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)N4CCC(CC4)CC(=O)OC |
Origin of Product |
United States |
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